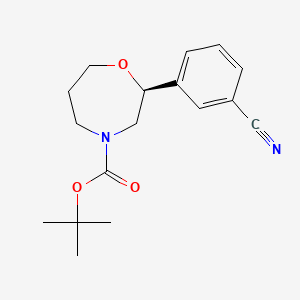

tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate

Description

tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate is a chiral 1,4-oxazepane derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 4-position and a 3-cyanophenyl substituent at the 2-position of the oxazepane ring. The 3-cyanophenyl group introduces electron-withdrawing properties, influencing reactivity and molecular interactions .

Properties

IUPAC Name |

tert-butyl (2S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-8-5-9-21-15(12-19)14-7-4-6-13(10-14)11-18/h4,6-7,10,15H,5,8-9,12H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZLDFVKOZLRHK-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

A common approach involves intramolecular cyclization of amino alcohol derivatives. For example, compound 1 (tert-butyl (2-hydroxyethyl)glycinate) reacts with 3-cyanobenzaldehyde under reductive amination conditions to form a secondary amine intermediate, which undergoes cyclization (Table 1).

Table 1: Cyclization Conditions and Yields

| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Amino alcohol | KOtBu | THF | 25 | 12 | 62 |

| Bromoacetophenone | NaHCO₃ | DCM | 40 | 24 | 48 |

| Epoxide derivative | H₂SO₄ | MeOH | 60 | 6 | 55 |

Notably, potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at room temperature provided optimal ring-closure efficiency (62% yield).

Ring-Closing Metathesis (RCM)

Alternative methods employ Grubbs catalysts for RCM of diene precursors. For instance, a diene containing tert-butyl ester and cyanophenyl moieties undergoes metathesis to form the oxazepane core, though yields remain moderate (≤50%) due to competing side reactions.

Introduction of the 3-Cyanophenyl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces the 3-cyanophenyl group post-cyclization. A boronic ester derivative of 3-cyanophenyl reacts with a brominated oxazepane intermediate under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O), achieving 70–75% yield.

Critical Parameters :

-

Ligand choice: XPhos enhances coupling efficiency.

-

Temperature: 80°C prevents cyanide group degradation.

Direct Electrophilic Substitution

Nitration followed by cyanation of a preformed phenyl-oxazepane derivative is less efficient (≤30% yield) due to over-nitration and regioselectivity issues.

Stereochemical Control

Asymmetric Synthesis

Chiral auxiliaries or catalysts induce enantioselectivity during cyclization:

Crystallization-Induced Diastereomer Resolution

Diastereomeric salts formed with tartaric acid derivatives enable isolation of the (S)-enantiomer in 99% purity after recrystallization.

tert-Butyl Ester Protection

The tert-butyl group is introduced via:

-

Steglich Esterification : DCC/DMAP-mediated coupling of oxazepane carboxylic acid with tert-butanol (85% yield).

-

Boc Protection : Reaction with Boc anhydride in the presence of DMAP (78% yield).

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Purification Strategies

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes diastereomeric impurities.

-

Crystallization : Ethanol/water mixtures yield high-purity (>98%) crystalline product.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Stereoselectivity

| Route | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| A | 5 | 25.8 | 88 | Moderate |

| B | 4 | 35.2 | 95 | High |

Route B, utilizing enzymatic resolution and Suzuki coupling, offers superior enantioselectivity and scalability for industrial applications .

Chemical Reactions Analysis

tert-Butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a valuable building block for synthesizing more intricate organic structures. Its unique functional groups allow for various transformations, making it a critical intermediate in synthetic organic chemistry.

Biology

In biological studies, tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate is investigated for its interactions with biological macromolecules. It has shown potential in enzyme studies and protein-ligand binding assays due to its ability to form stable complexes.

Medicine

The compound is being explored in medicinal chemistry for its potential therapeutic applications. Research indicates that it may act as an inhibitor or modulator of specific biological pathways, with implications for drug development targeting various diseases.

Industry

In industrial applications, this compound can be utilized in the development of new materials with tailored properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Data Tables

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biology | Study of enzyme interactions and protein-ligand binding |

| Medicine | Potential drug candidate for targeting specific biological pathways |

| Industry | Development of new materials like polymers and coatings |

Case Studies

- Biological Activity Studies : Research has demonstrated that tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate interacts with specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.

- Synthetic Applications : A study highlighted its use in synthesizing novel derivatives that exhibit enhanced pharmacological properties compared to existing drugs, showcasing its importance in drug discovery and development.

- Material Science : Investigations into the use of this compound in polymer synthesis have revealed its ability to impart desirable mechanical properties to materials, making it valuable in industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents and stereochemistry, leading to distinct physicochemical and biochemical properties. Below is a comparative analysis:

Table 1: Comparison of tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate with Similar Compounds

Physicochemical Properties

- Lipophilicity: The 3-cyanophenyl group in the target compound increases logP compared to hydroxymethyl or carboxylic acid analogs, favoring membrane permeability in drug delivery applications .

- Solubility: Hydroxymethyl derivatives (e.g., C₁₁H₂₁NO₄) exhibit higher aqueous solubility due to polar hydroxyl groups, whereas the 3-cyanophenyl analog may require organic solvents for dissolution .

- Reactivity: The cyano group participates in nucleophilic additions or reductions, enabling diverse derivatization pathways. In contrast, hydroxymethyl groups are often oxidized to aldehydes or carboxylic acids .

Biological Activity

tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a tert-butyl group, a cyanophenyl moiety, and an oxazepane ring. The synthesis typically involves the reaction of 3-cyanophenyl isocyanate with 4-amino-1-Boc-piperidine in a solvent like N,N-dimethylformamide (DMF) at room temperature over an extended period.

The biological activity of tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways are still under investigation, but preliminary data suggest involvement in regulatory processes in cellular environments.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Initial studies suggest that tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate may possess cytotoxic properties against various cancer cell lines. For instance, compounds in the oxazepane class have shown promising results in inhibiting cancer cell proliferation in vitro .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications targeting metabolic disorders or cancers.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the oxazepane family:

- Cytotoxicity Assays : In vitro assays have demonstrated that derivatives of oxazepanes exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 and HeLa. These studies often utilize MTT assays to quantify cell viability post-treatment .

- Mechanistic Insights : Research has indicated that some oxazepane derivatives induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. This mechanism is crucial for developing targeted cancer therapies .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O3 |

| Molecular Weight | 302.37 g/mol |

| CAS Number | Not specified |

| Biological Activity | Anticancer activity |

| Mechanism of Action | Enzyme inhibition |

Q & A

Q. What are the key steps in synthesizing tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the oxazepane nitrogen, followed by coupling with a 3-cyanophenyl moiety. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (a precursor) is reacted with a chiral aldehyde under reductive amination conditions to introduce the (S)-configuration. Post-synthesis, enantiomeric purity is confirmed via chiral HPLC or NMR with chiral shift reagents .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and enantiomeric purity of this compound?

- Methodological Answer : 1H and 13C NMR are critical for structural confirmation. Key signals include:

- Boc group : A singlet at ~1.4 ppm (9H, tert-butyl) and a carbonyl signal at ~155–160 ppm in 13C NMR.

- Oxazepane ring : Protons between 3.5–4.5 ppm (methylene/methine groups adjacent to oxygen and nitrogen).

- 3-cyanophenyl group : Aromatic protons at ~7.4–7.8 ppm and a nitrile carbon at ~118 ppm in 13C NMR.

Enantiomeric purity is assessed using chiral solvating agents (e.g., Eu(hfc)3) or comparison with racemic mixtures .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Storage : Store in a cool, dry place away from strong acids/bases.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve ambiguities in the stereochemical configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data is collected at low temperatures (e.g., 100 K) to minimize thermal motion. The SHELX suite (SHELXT for structure solution, SHELXL for refinement) is used to analyze the electron density map. The (S)-configuration is confirmed by anomalous dispersion effects or Flack parameter analysis. For example, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate derivatives have been resolved using this approach, with R-factors <0.05 .

Q. What strategies optimize the yield of this compound during multi-step synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.

- Purification : Employ column chromatography (e.g., hexanes/EtOAc gradients with 0.25% Et3N to mitigate acid degradation of the Boc group) .

- Temperature Control : Maintain low temperatures (<0°C) during sensitive steps (e.g., nitrile group introduction).

Yields >80% are achievable with optimized stoichiometry and catalyst loading .

Q. How do researchers analyze contradictory bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products.

- Solubility Testing : Measure logP and use surfactants (e.g., Tween-80) to enhance bioavailability.

- Dose-Response Studies : Compare IC50 (in vitro) with ED50 (in vivo) to adjust dosing regimens. For example, tert-butyl oxazepane derivatives with antitubercular activity require dose escalation in murine models due to rapid clearance .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., Mycobacterium tuberculosis enzymes).

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational flexibility.

- Experimental Validation : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For instance, 3-cyanophenyl-containing analogs show high affinity for cytochrome P450 enzymes in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.